molecular formula C15H11ClN2O B598755 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde CAS No. 1202551-93-6

5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

Cat. No. B598755
CAS RN: 1202551-93-6
M. Wt: 270.716
InChI Key: FWGFOXHUSCTJAC-UHFFFAOYSA-N
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Description

5-(6-Chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde (5-CMI) is a synthetic compound that has been used in scientific research applications for a variety of purposes. 5-CMI is a derivative of nicotinic acid and is a member of the indole family of compounds. 5-CMI has been studied for its potential pharmacological effects and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have shown potential in combating microbes . This makes them a promising area of study for the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This broad application makes them a versatile tool in medical research .

Antiviral Applications

Indole derivatives have demonstrated antiviral properties . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Indole derivatives have shown potential as anti-inflammatory agents . This makes them useful in the treatment of conditions characterized by inflammation .

Antidiabetic Applications

Indole derivatives have been found to have antidiabetic properties . This makes them a promising area of study for the development of new treatments for diabetes .

Antimalarial Applications

Indole derivatives have shown potential as antimalarial agents . This makes them a valuable tool in the fight against malaria .

Anticholinesterase Activities

Indole derivatives have demonstrated anticholinesterase activities . This makes them a potential area of study for the development of treatments for conditions such as Alzheimer’s disease .

properties

IUPAC Name

5-(6-chloro-1-methylindol-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-18-14(12-4-10(9-19)7-17-8-12)5-11-2-3-13(16)6-15(11)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGFOXHUSCTJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C3=CN=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670454
Record name 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202551-93-6
Record name 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A flask is charged with 5-(6-chloro-1H-indol-2-yl)-pyridine-3-carbaldehyde (Example 104, 7.8 g, 28.9 mmol), Mel (5.33 g, 37.5 mmol) and DMF (300 mL), and 60% NaH in mineral oil (1.386 g, 34.6 mmol) is added at 0° C. The mixture is stirred for 2 h. Water (100 mL) is added. The mixture is extracted with EtOAc twice and the combined organic phase is washed with water (2×200 mL) and brine (200 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue is purified by silica gel chromatography with a 0 to 2% methanol-DCM gradient to give 6-chloro-2-(5-formyl-pyridin-3-yl)-1-methyl-1H-indole. MS (ESI) m/z 271.0, 272.9 (M+H)+.
Name
5-(6-chloro-1H-indol-2-yl)-pyridine-3-carbaldehyde
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.386 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask is charged with 5-(6-chloro-1H-indol-2-yl)-pyridine-3-carbaldehyde (Example 104, 7.8 g, 28.9 mmol), MeI (5.33 g, 37.5 mmol) and DMF (300 mL), and 60% NaH in mineral oil (1.386 g, 34.6 mmol) is added at 0° C. The mixture is stirred for 2 h. Water (100 mL) is added. The mixture is extracted with EtOAc twice and the combined organic phase is washed with water (2×200 mL) and brine (200 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue is purified by silica gel chromatography with a 0 to 2% methanol-DCM gradient to give 6-chloro-2-(5-formyl-pyridin-3-yl)-1-methyl-1H-indole. MS (ESI) m/z 271.0, 272.9 (M+H)+.
Name
5-(6-chloro-1H-indol-2-yl)-pyridine-3-carbaldehyde
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.386 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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